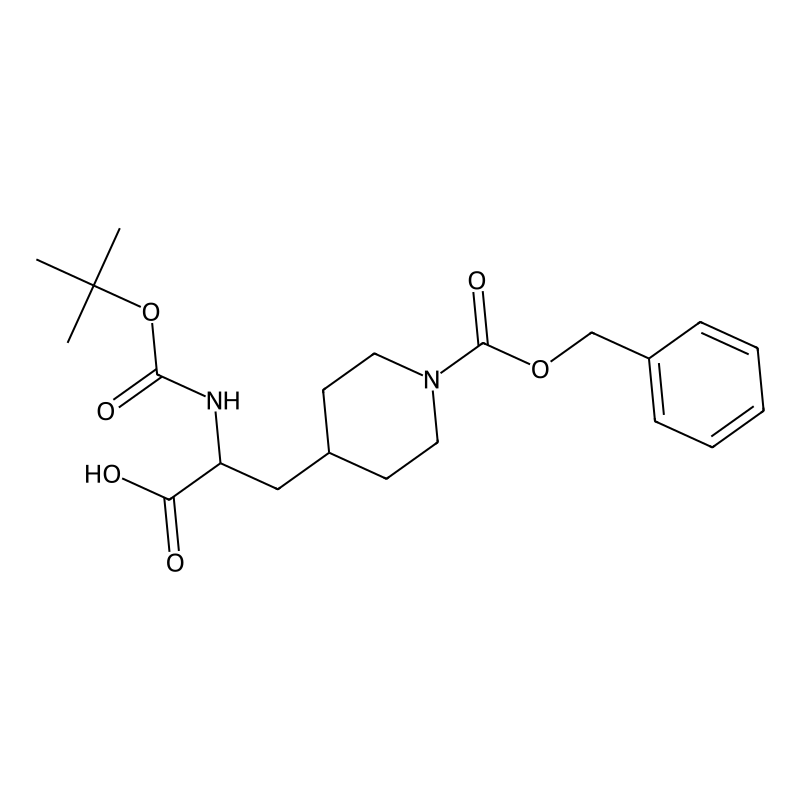Diethyl 3-cyclopentene-1,1-dicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Diethyl 3-cyclopentene-1,1-dicarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 212.242 g/mol. It is characterized by its structure, which features a cyclopentene ring with two ester functional groups attached to the first carbon of the dicarboxylic acid derivative. The compound has a boiling point of 245.0 ± 30.0 °C at 760 mmHg and a density of about 1.1 g/cm³ . Diethyl 3-cyclopentene-1,1-dicarboxylate is also known by its systematic name, cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester.
DECD itself does not have a known biological mechanism of action. Its significance lies in its use as a chemical intermediate for the synthesis of molecules with potential biological activities.
- Flammability: DECD is likely flammable as most organic liquids are.
- Skin and eye irritant: The ester groups might cause irritation upon contact with skin or eyes.
- Inhalation hazard: Inhalation of vapors should be avoided, as it can irritate the respiratory tract.
Synthesis and Characterization:
Applications in Organic Chemistry:
Diethyl 3-cyclopentene-1,1-dicarboxylate serves as a versatile starting material for various organic transformations due to its reactive double bond and ester functionalities. Research studies have explored its use in:
- Diels-Alder reactions: This cycloaddition reaction allows the formation of six-membered rings with high stereoselectivity. Diethyl 3-cyclopentene-1,1-dicarboxylate acts as a dienophile in these reactions, reacting with electron-rich dienes to form complex molecules [].
- Decarboxylation: Removing the carboxyl groups (COOCH₂) can yield 3-cyclopentene-1-carboxylic acid or even 3-cyclopentene, which are valuable intermediates in organic synthesis [].
- Hydrolysis: Cleaving the ester bonds can produce 3-cyclopentene-1,1-dicarboxylic acid, which also finds applications in organic chemistry [].
Other Potential Applications:
While less explored compared to the applications mentioned above, some studies have investigated the potential of Diethyl 3-cyclopentene-1,1-dicarboxylate in other areas:
- Hydrolysis: In the presence of water and an acid or base catalyst, diethyl 3-cyclopentene-1,1-dicarboxylate can be hydrolyzed to yield 3-cyclopentene-1,1-dicarboxylic acid and ethanol.
- Transesterification: This compound can react with alcohols to form different esters, which can be useful in synthetic organic chemistry.
- Diels-Alder Reaction: The cyclopentene moiety allows for participation in Diels-Alder reactions, where it can act as a diene or dienophile, facilitating the formation of larger cyclic compounds.
Diethyl 3-cyclopentene-1,1-dicarboxylate can be synthesized through several methods:
- Esterification: This involves reacting cyclopentene-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst to yield the diethyl ester.
- Cyclization Reactions: Starting from suitable precursors, cyclization can be performed under controlled conditions to form the cyclopentene structure before esterification.
These synthesis methods highlight the versatility of diethyl 3-cyclopentene-1,1-dicarboxylate as an intermediate in organic synthesis.
Diethyl 3-cyclopentene-1,1-dicarboxylate serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals: It can be utilized in the synthesis of various pharmaceutical compounds due to its reactive functional groups.
- Chemical Research: It is used in laboratories for developing new chemical entities and studying reaction mechanisms involving cyclic compounds.
- Binding Affinities: Understanding how such compounds bind to enzymes or receptors may provide insights into their potential therapeutic uses.
- Metabolic Pathways: Researching how these compounds are metabolized within biological systems could reveal their safety profiles and efficacy as drug candidates.
Further investigation into the interactions specific to diethyl 3-cyclopentene-1,1-dicarboxylate would enhance understanding of its biological implications.
Diethyl 3-cyclopentene-1,1-dicarboxylate shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl 3-cyclopentene-1,1-dicarboxylate | Similar dicarboxylic structure but with methyl esters. | |
| Diethyl maleate | Contains a double bond in a similar cyclic structure. | |
| Diethyl fumarate | Another diene that participates in Diels-Alder reactions. |
Uniqueness
Diethyl 3-cyclopentene-1,1-dicarboxylate is unique due to its specific cyclopentene framework combined with two ethyl ester groups. This structure allows it to participate in diverse








